molecular formula C13H14N2O4 B4613651 N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE

N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE

Cat. No.: B4613651
M. Wt: 262.26 g/mol
InChI Key: SJSSRSBTPIRKLI-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a cyclopropyl group

Scientific Research Applications

N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl carbanion to an appropriate electrophile.

    Formation of the Diamide: The final step involves the coupling of the benzodioxole derivative with a cyclopropylamine derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Eutylone: A synthetic cathinone with structural similarities, particularly the benzodioxole ring.

    Methylone: Another synthetic cathinone with a similar core structure.

    Pentylone: Shares the benzodioxole ring and is used in similar research contexts.

Uniqueness

N’-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-cyclopropylethanediamide is unique due to the presence of both the benzodioxole ring and the cyclopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-12(13(17)15-9-2-3-9)14-6-8-1-4-10-11(5-8)19-7-18-10/h1,4-5,9H,2-3,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSRSBTPIRKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPROPYLETHANEDIAMIDE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.